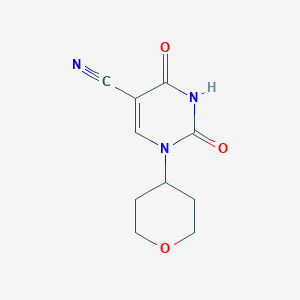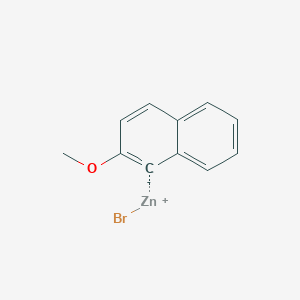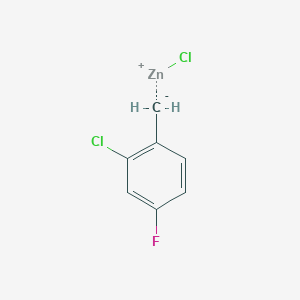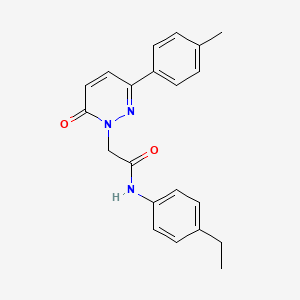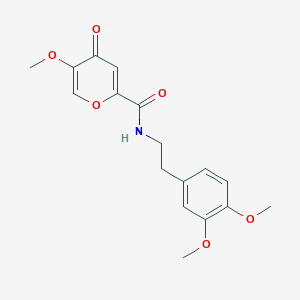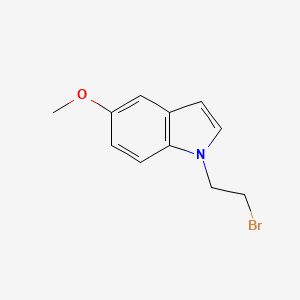
1-(2-bromoethyl)-5-methoxy-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-5-methoxy-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic compounds that play significant roles in various biological and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-5-methoxy-1H-indole can be synthesized through several methods. One common approach involves the bromination of 5-methoxyindole followed by alkylation with 2-bromoethanol. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The indole ring can be reduced to form indoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution: Formation of new indole derivatives with varied functional groups.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Indoline derivatives.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-5-methoxy-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-bromoethyl)-5-methoxy-1H-indole involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-1H-indole: Lacks the methoxy group, leading to different electronic and steric properties.
5-Methoxy-1H-indole:
1-(2-Chloroethyl)-5-methoxy-1H-indole: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
Uniqueness: 1-(2-Bromoethyl)-5-methoxy-1H-indole is unique due to the presence of both the bromoethyl and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12BrNO |
|---|---|
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-5-methoxyindole |
InChI |
InChI=1S/C11H12BrNO/c1-14-10-2-3-11-9(8-10)4-6-13(11)7-5-12/h2-4,6,8H,5,7H2,1H3 |
Clé InChI |
NCUGPQDLHSMCBW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C=C2)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


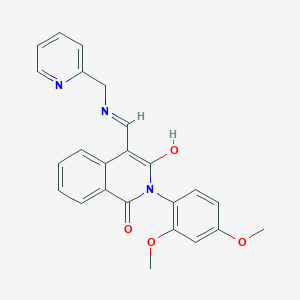
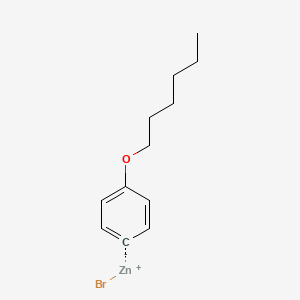
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878443.png)
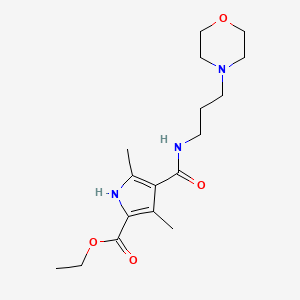
![6-tert-butyl-8-{[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14878467.png)

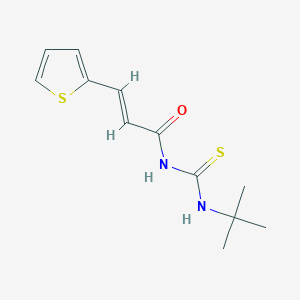
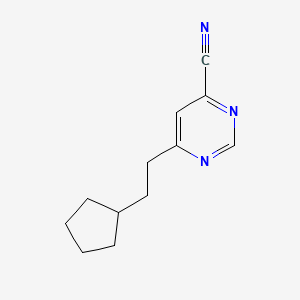
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B14878494.png)
